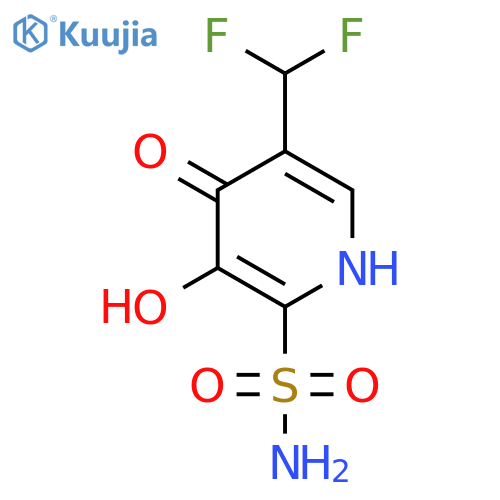Cas no 1804715-56-7 (5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)

1804715-56-7 structure
商品名:5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide
CAS番号:1804715-56-7
MF:C6H6F2N2O4S
メガワット:240.184647083282
CID:4917246
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-(difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide
- 5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide
-
- インチ: 1S/C6H6F2N2O4S/c7-5(8)2-1-10-6(15(9,13)14)4(12)3(2)11/h1,5,12H,(H,10,11)(H2,9,13,14)
- InChIKey: HLPVFBFJMFIYST-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C(C(C(F)F)=CN1)=O)O)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 460
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 118
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004978-1g |
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide |
1804715-56-7 | 97% | 1g |
$1,696.80 | 2022-04-01 | |
| Alichem | A024004978-500mg |
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide |
1804715-56-7 | 97% | 500mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A024004978-250mg |
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide |
1804715-56-7 | 97% | 250mg |
$666.40 | 2022-04-01 |
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
1804715-56-7 (5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide) 関連製品
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量